![molecular formula C20H30N4O2 B2755808 2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097872-44-9](/img/structure/B2755808.png)

2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

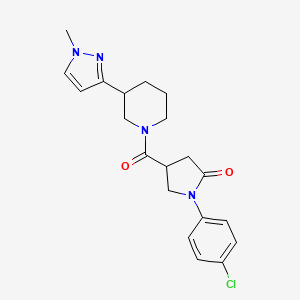

Piperidines are essential heterocyclic systems and a pivotal cornerstone in the production of drugs . They show a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are widely used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

Piperidines are highly soluble in water and other polar solvents . They are amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications

Synthesis and Pharmacological Activities

Research has explored the synthesis of related pyridine derivatives and their potential pharmacological activities. For instance, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008). This suggests that derivatives of acetylpyridine, which share structural similarities with the compound , may also hold significant therapeutic potential.

Antihypertensive and Anti-Tumor Properties

Novel benzopyranylamine compounds, including pyrrolidine, morpholine, and piperidine derived Mannich bases, have been studied for their anti-tumor properties against human breast, CNS, and colon cancer cell lines (Jurd, 1996). Additionally, certain pyridazinone derivatives have demonstrated antihypertensive activity in models of hypertension (Imran & Nayeem, 2016). These findings underscore the potential of structurally related compounds, like the one under discussion, in addressing cardiovascular diseases and cancer.

Enzyme Inhibition and Antimicrobial Activity

Compounds synthesized from related pyridine bases have also been evaluated for their enzyme inhibitory and antimicrobial activities. For example, novel dispiro compounds derived from pyrrolidine and piperidine have shown significant AChE inhibitory activity, which is relevant in the treatment of conditions like Alzheimer's disease (Sivakumar et al., 2013). Another study found that certain pyridazinones exhibited weak antibacterial activity, highlighting the potential for such compounds in antimicrobial applications (Anusevičius et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[[1-[(1-acetylpyrrolidin-3-yl)methyl]piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-15(25)23-11-8-17(13-23)12-22-9-6-16(7-10-22)14-24-20(26)5-4-19(21-24)18-2-3-18/h4-5,16-18H,2-3,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKGXQLALQVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)

![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)